An In-depth Technical Guide to 1-(3,4-Dichlorobenzoyl)piperidin-4-one: A Key Intermediate for Drug Discovery
An In-depth Technical Guide to 1-(3,4-Dichlorobenzoyl)piperidin-4-one: A Key Intermediate for Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 1-(3,4-Dichlorobenzoyl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. By combining the structurally important piperidin-4-one nucleus with the electronically distinct 3,4-dichlorobenzoyl moiety, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. This guide details its core molecular attributes, provides a robust and logical synthesis protocol, outlines expected analytical characterizations, and explores its potential applications in modern drug discovery programs.
Core Molecular Attributes
1-(3,4-Dichlorobenzoyl)piperidin-4-one is a derivative of piperidin-4-one, an N-acylated heterocyclic ketone. The core structure consists of a piperidin-4-one ring where the nitrogen atom is functionalized with a 3,4-dichlorobenzoyl group. This substitution pattern is critical, as the piperidine ring offers a versatile, three-dimensional scaffold that can improve pharmacokinetic properties, while the dichlorinated phenyl ring provides specific electronic and steric features for molecular recognition.[1][2]
Based on its constituent parts—a piperidin-4-one unit (C₅H₉NO)[3][4] and a 3,4-dichlorobenzoyl unit (C₇H₃Cl₂O)—the fundamental properties of the target compound have been calculated and are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂NO₂ | Calculated |
| Molecular Weight | 272.13 g/mol | Calculated |
| IUPAC Name | 1-(3,4-dichlorobenzoyl)piperidin-4-one | --- |
| Monoisotopic Mass | 271.01158 Da | Calculated |
| InChI Key | (Generated upon synthesis) | --- |
| CAS Number | (Not assigned) | --- |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of 1-(3,4-Dichlorobenzoyl)piperidin-4-one is via the N-acylation of piperidin-4-one. This reaction involves the nucleophilic attack of the secondary amine of the piperidin-4-one on the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride.
Causality of Experimental Design:
-
Starting Material: Piperidin-4-one is often supplied as its hydrochloride salt to improve shelf-life and stability.[5] A base is therefore required to neutralize the salt and liberate the free secondary amine, which is the active nucleophile.
-
Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) is ideal. It effectively scavenges the HCl generated during the acylation without competing in the reaction.
-
Solvent Choice: An aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants and prevent unwanted side reactions, such as hydrolysis of the acyl chloride.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and the amine, thereby minimizing the formation of impurities.
Detailed Experimental Protocol:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, 10 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Allow the mixture to stir for 20 minutes to ensure the complete formation of the free amine.
-
Acylation: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(3,4-Dichlorobenzoyl)piperidin-4-one as a solid.
Synthesis Workflow Diagram:
Caption: Potential drug discovery pathways from the core scaffold.
References
-
PubChem. 1-(3,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. 4-Piperidone. Wikimedia Foundation. Available from: [Link]
- European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Google Patents.
-
Sahu SK, Dubey BK, et al. Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013. Available from: [Link]
-
Chakkaravarthy J, Muthuvel I, Thirunarayanan G. Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry. 2020. Available from: [Link]
-
Manjula S, et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021. Available from: [Link]
-
Vijayakumar V, et al. 1-{3-[(4-Oxopiperidin-1-yl)carbonyl]benzoyl}piperidin-4-one. Acta Crystallographica Section E. 2010. Available from: [Link]
-
Goel KK, Gajbhiye A, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. 2008. Available from: [Link]
- Google Patents. Synthesis method for N-substituted-4-piperidone.
-
The Royal Society of Chemistry. Characterization of the prepared compounds. Available from: [Link]
-
Banks, HD. Piperidine Synthesis. Defense Technical Information Center. 1992. Available from: [Link]
-
Pathan AA, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024. Available from: [Link]
-
I.A. Pankova, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022. Available from: [Link]
-
The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Available from: [Link]
-
PubChem. 4-Piperidone. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 4. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one hydrochloride | CAS 41979-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
